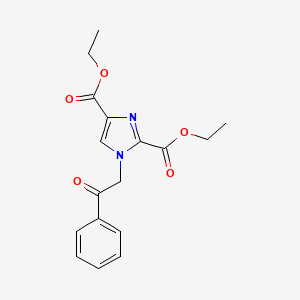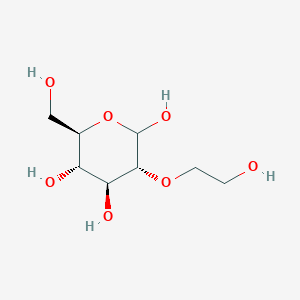
(4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid
Übersicht
Beschreibung
“(4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid” is a boronic acid compound with the molecular formula C14H22BNO4 . It is related to other boronic acid compounds such as “(3-fluoro-4-(3-morpholinopropoxy)phenyl)boronic acid” and “3-(Morpholinomethyl)phenylboronic acid” which have similar structures .
Synthesis Analysis
Boronic acids, including “(4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid”, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of boronic esters, a process that removes the boron group, is not well developed but has been achieved using a radical approach .Molecular Structure Analysis
The InChI code for a related compound, “(3-fluoro-4-(3-morpholinopropoxy)phenyl)boronic acid”, is 1S/C13H19BFNO4/c15-12-10-11(14(17)18)2-3-13(12)20-7-1-4-16-5-8-19-9-6-16/h2-3,10,17-18H,1,4-9H2 . This gives us some insight into the likely structure of “(4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid”.Chemical Reactions Analysis
Boronic acids are used in Suzuki–Miyaura coupling reactions, which involve the formation of a new carbon-carbon bond between the boronic acid and another organic compound . Protodeboronation, the removal of the boron group, can be achieved using a radical approach .Physical And Chemical Properties Analysis
The molecular weight of “(4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid” is 279.14 . The properties of boronic acids can vary depending on the medium, and they can act as Brønsted acids in anhydrous media .Zukünftige Richtungen
The use of boronic acids in Suzuki–Miyaura coupling is well-established, but there is potential for further development in the area of protodeboronation . This could open up new possibilities for the synthesis of complex organic compounds. Additionally, the development of safer and more environmentally friendly methods for the synthesis and use of boronic acids is an important area of future research .
Eigenschaften
IUPAC Name |
[4-methyl-3-(3-morpholin-4-ylpropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO4/c1-12-3-4-13(15(17)18)11-14(12)20-8-2-5-16-6-9-19-10-7-16/h3-4,11,17-18H,2,5-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSNOZWYFXKBEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)OCCCN2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl-{6-[3-(methyl-hydrazonomethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1458481.png)
![3,6,13,16-Tetraoxatricyclo[16.2.2.2(8,11)]tetracosa-1(20),8,10,18,21,23-hexaene-2,7,12,17-tetrone](/img/structure/B1458485.png)






![1-Methyl-1,3,7-triazaspiro-[4.5]decan-4-one hydrochloride](/img/structure/B1458497.png)
![5-cyclopropyl-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride](/img/structure/B1458498.png)
![6-Chloro-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1458499.png)


